Cas no 1804837-41-9 (Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate)
Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate
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- Inchi: 1S/C10H10F3NO4/c1-5-6(3-8(15)17-2)9(16)7(4-14-5)18-10(11,12)13/h4H,3H2,1-2H3,(H,14,16)
- InChI Key: NHBBTRQSGPENAN-UHFFFAOYSA-N
- SMILES: FC(OC1=CNC(C)=C(C1=O)CC(=O)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 437
- XLogP3: 1.7
- Topological Polar Surface Area: 64.599
Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029098508-1g |
Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate |
1804837-41-9 | 97% | 1g |
$1,534.70 | 2022-04-01 |
Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate Related Literature
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate
Comprehensive Overview of Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804837-41-9)
Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate (CAS No. 1804837-41-9) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, characterized by its unique trifluoromethoxy and hydroxy functional groups, has garnered attention for its potential in drug discovery and material science. Its molecular structure, combining a methyl ester and a pyridine ring, makes it a versatile intermediate for synthesizing bioactive molecules.
In recent years, the demand for fluorinated compounds like Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate has surged due to their enhanced stability and bioavailability. Researchers are particularly interested in its role as a building block for developing small-molecule inhibitors and catalysts. The presence of the trifluoromethoxy group is a key feature, as it often improves metabolic resistance and binding affinity in target molecules, a topic frequently searched in medicinal chemistry forums and AI-driven drug design platforms.
The synthesis of CAS No. 1804837-41-9 involves multi-step organic reactions, including esterification and halogenation, which are widely discussed in synthetic chemistry communities. Its spectroscopic data (NMR, IR, and MS) are critical for quality control, a common query among analytical chemists. The compound’s solubility in organic solvents like DMSO and methanol further expands its utility in high-throughput screening assays, aligning with trends in automated chemical synthesis.
From an industrial perspective, Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate is often explored for its potential in crop protection formulations. The trifluoromethoxy moiety is known to enhance pesticidal activity, a hot topic in agrochemical innovation. Additionally, its low toxicity profile makes it a candidate for green chemistry applications, addressing growing concerns about environmental sustainability.
For researchers seeking custom synthesis or bulk quantities of CAS No. 1804837-41-9, reliable suppliers often highlight its purity (>98%) and storage conditions (e.g., refrigeration). These details are frequently searched in procurement databases and chemical marketplaces. The compound’s patent landscape is another area of interest, with several filings related to its use in kinase inhibitors and anti-inflammatory agents.
In conclusion, Methyl 4-hydroxy-2-methyl-5-(trifluoromethoxy)pyridine-3-acetate represents a compelling case study in modern heterocyclic chemistry. Its interdisciplinary applications—from drug development to material science—reflect the evolving needs of R&D sectors. As computational chemistry tools advance, this compound’s structure-activity relationships will likely be further elucidated, offering new avenues for innovation.
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